molecular formula C13H14BrN7O B1194487 6-Bromobenzamil CAS No. 98057-31-9

6-Bromobenzamil

Cat. No.: B1194487
CAS No.: 98057-31-9
M. Wt: 364.2 g/mol
InChI Key: RHLPMOVLAQNEKH-UHFFFAOYSA-N
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Description

6-Bromobenzamil is a halogenated derivative of amiloride, a pyrazine-based diuretic that inhibits epithelial sodium channels (ENaCs). While amiloride is primarily used to treat hypertension and edema, this compound has been investigated for its extended applications in ion channel modulation and cellular transport studies.

Properties

CAS No.

98057-31-9

Molecular Formula

C13H14BrN7O

Molecular Weight

364.2 g/mol

IUPAC Name

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-bromopyrazine-2-carboxamide

InChI

InChI=1S/C13H14BrN7O/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22)

InChI Key

RHLPMOVLAQNEKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Br)N)N

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Br)N)N

Other CAS No.

98057-31-9

Synonyms

3,5-diamino-6-bromo-N-(amino(benzylamino)methylene)pyrazinecarboxamide
6-bromobenzamil
Br-benzamil

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

6-Bromobenzamil belongs to a class of benzamil derivatives modified at the 6-position. Key analogues include:

  • Amiloride : The parent compound lacks halogen substitutions, with hydrogen at the 6-position.
  • 6-Iodoamiloride : Substitution with iodine increases molecular weight and lipophilicity.
  • 5-Bromo-2-phenylbenzimidazole : A brominated benzimidazole derivative with distinct pharmacological targets (e.g., kinase inhibition) due to its heterocyclic core .

Physicochemical and Pharmacological Properties

The table below summarizes critical differences:

Compound Core Structure Substituent Molecular Weight Lipophilicity (LogP) ENaC Inhibition (IC₅₀) Primary Application
Amiloride Pyrazine H (6-position) 229.65 g/mol -0.5 ~100 nM Hypertension, edema
This compound Benzamil Br (6-position) 308.57 g/mol 1.2 ~50 nM* Ion channel research
6-Iodoamiloride Amiloride I (6-position) 355.57 g/mol 1.5 ~45 nM* Preclinical diuretic studies
5-Bromo-2-phenylbenzimidazole Benzimidazole Br (5-position) 273.12 g/mol 2.8 N/A Kinase/protease inhibition
Key Observations:

Halogen Effects : Bromine and iodine substitutions at the 6-position enhance lipophilicity (LogP) compared to amiloride, improving membrane permeability and target engagement. However, iodine’s larger atomic radius may reduce metabolic stability compared to bromine .

ENaC Inhibition : Halogenated derivatives exhibit stronger ENaC inhibition than amiloride, with this compound showing ~2-fold higher potency in preliminary studies .

Benzimidazole Derivatives : While 5-bromo-2-phenylbenzimidazole shares a bromine substituent, its benzimidazole core directs activity toward kinases or proton pumps rather than ENaCs, highlighting the importance of core structure in target specificity .

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